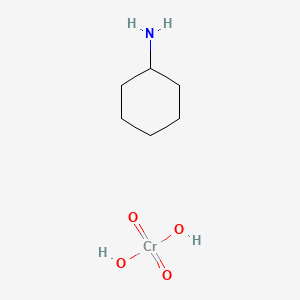
Chromic acid cyclohexylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromic acid cyclohexylamine salt is a compound formed by the reaction of chromic acid (H₂CrO₄) with cyclohexylamine (C₆H₁₃N). Chromic acid is a strong oxidizing agent, while cyclohexylamine is an aliphatic amine. The resulting salt combines the oxidative properties of chromic acid with the basic nature of cyclohexylamine, making it a unique compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chromic acid cyclohexylamine salt typically involves the neutralization of chromic acid with cyclohexylamine. The reaction can be represented as follows: [ H₂CrO₄ + C₆H₁₃N \rightarrow (C₆H₁₃NH)₂CrO₄ ]
Industrial Production Methods: Industrial production of chromic acid involves the oxidation of chromite ore (FeCr₂O₄) using sodium carbonate and limestone, followed by leaching and purification steps to obtain chromic acid . Cyclohexylamine is produced by the hydrogenation of aniline or by the alkylation of ammonia with cyclohexanol .
Types of Reactions:
Reduction: Chromic acid can be reduced to chromium(III) compounds in the presence of reducing agents.
Common Reagents and Conditions:
Oxidation: Chromic acid in aqueous sulfuric acid (Jones reagent) is commonly used for oxidation reactions.
Substitution: Cyclohexylamine reacts with acid chlorides under Schotten-Baumann conditions to form amides.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Substitution: Amides, sulfonamides, and carbamates.
Scientific Research Applications
Chromic acid cyclohexylamine salt has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in diagnostic tests.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of chromic acid cyclohexylamine salt involves the oxidative properties of chromic acid and the nucleophilic nature of cyclohexylamine. Chromic acid oxidizes substrates by transferring oxygen atoms, while cyclohexylamine can act as a nucleophile, participating in substitution reactions . The combination of these properties allows the compound to engage in a variety of chemical transformations.
Comparison with Similar Compounds
Chromic Acid (H₂CrO₄): A strong oxidizing agent used in various oxidation reactions.
Cyclohexylamine (C₆H₁₃N): An aliphatic amine used in the synthesis of various organic compounds.
Uniqueness: Chromic acid cyclohexylamine salt is unique due to its combination of oxidative and nucleophilic properties, making it versatile in both oxidation and substitution reactions. This dual functionality distinguishes it from other compounds that typically exhibit only one type of reactivity.
Properties
CAS No. |
20736-64-5 |
|---|---|
Molecular Formula |
C6H15CrNO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
InChI Key |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















